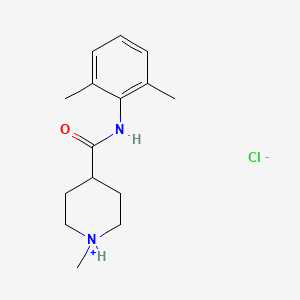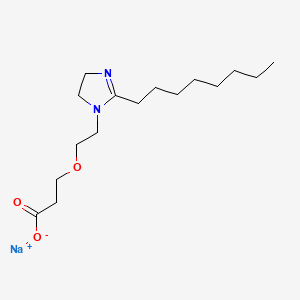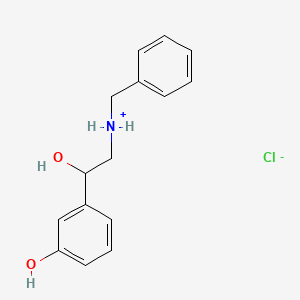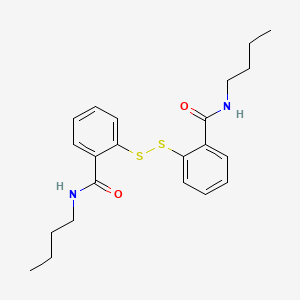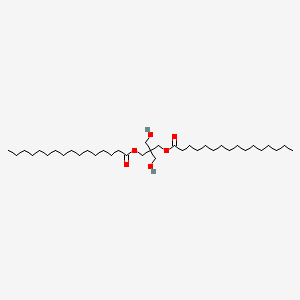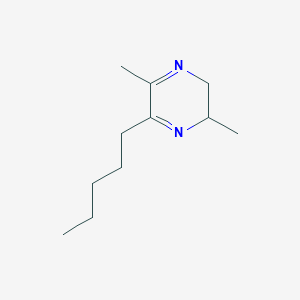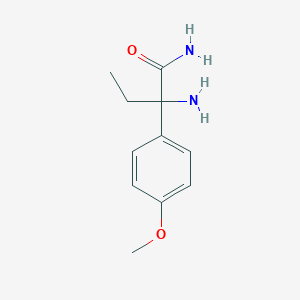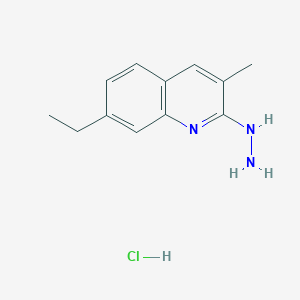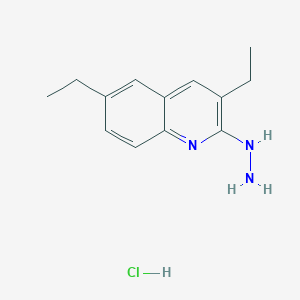
3,6-Diethyl-2-hydrazinoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-diethylquinoline with hydrazine in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3,6-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,6-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
3,6-Diethyl-2-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives, such as 2-hydrazinoquinoline and 3,6-dimethyl-2-hydrazinoquinoline . These compounds share similar structures but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique diethyl substitution on the quinoline ring of this compound may confer distinct properties, making it valuable for specific research applications .
Propiedades
Número CAS |
1170298-97-1 |
|---|---|
Fórmula molecular |
C13H18ClN3 |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
(3,6-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(15-12)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
Clave InChI |
IHFGXPRSKLFVDB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=C(N=C2C=C1)NN)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
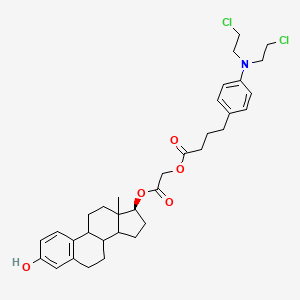
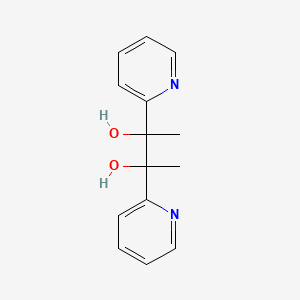
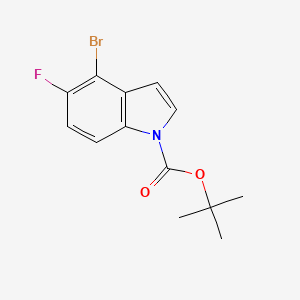
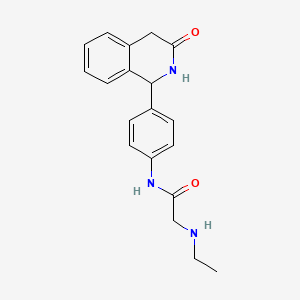
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
